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Compound of Interest

Compound Name:
2-(2-Methoxyphenoxy)-5-

(trifluoromethyl)aniline

Cat. No.: B070835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, biological

activity, and experimental uses of the compound identified by CAS number 946524-78-9, also

known as PF-04691502. This potent and selective oral inhibitor of Phosphoinositide 3-Kinase

(PI3K) and mammalian Target of Rapamycin (mTOR) has demonstrated significant antitumor

activity in preclinical and clinical studies. This document details its mechanism of action,

summarizes key quantitative data, provides methodologies for relevant experiments, and

visualizes the associated signaling pathways and experimental workflows.

Introduction
CAS number 946524-78-9, chemically named 2-amino-8-[trans-4-(2-

hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one,

and commonly referred to as PF-04691502, is a small molecule inhibitor targeting the

PI3K/mTOR signaling pathway.[1] Deregulation of this pathway, through mechanisms such as

PTEN loss or PIK3CA mutation, is a frequent occurrence in human cancers, contributing to

tumor growth, proliferation, survival, and resistance to therapies.[2] PF-04691502 acts as an

ATP-competitive inhibitor of both PI3K and mTOR kinases, leading to apoptosis and growth

inhibition in cancer cells where the PI3K/mTOR pathway is overactive.[1] Having undergone
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Phase I clinical trials, PF-04691502 is a compound of significant interest in oncology research

and drug development.[3]

Physicochemical Properties
While a comprehensive public report detailing all physicochemical properties is not readily

available, some key identifiers and properties have been compiled from various sources.

Property Value

CAS Number 946524-78-9

Chemical Name

2-amino-8-[trans-4-(2-

hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-

3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Molecular Formula C₂₄H₃₁N₅O₄

Molecular Weight 465.54 g/mol

Synonyms PF-04691502, PF-4691502

Biological Activity and Mechanism of Action
PF-04691502 is a potent dual inhibitor of Class I PI3K isoforms (α, β, δ, γ) and mTOR. By

binding to the ATP-binding site of these kinases, it blocks their catalytic activity, leading to a

comprehensive shutdown of the PI3K/AKT/mTOR signaling cascade.[1][4]

In Vitro Inhibitory Activity
The inhibitory potency of PF-04691502 has been quantified through biochemical assays, with

the following equilibrium inhibition constants (Kᵢ):
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Target Kᵢ (nM)

PI3Kα 1.8[4]

PI3Kβ 2.1[4]

PI3Kδ 1.6[4]

PI3Kγ 1.9[4]

mTOR 16[4]

Cellular Activity
In various cancer cell lines, PF-04691502 has been shown to effectively inhibit the

phosphorylation of key downstream effectors of the PI3K/mTOR pathway and suppress cell

proliferation.

Cell Line Cancer Type Genetic Profile Assay IC₅₀ (nM)

BT20 Breast Cancer PIK3CA mutant Cell Proliferation 313[4]

SKOV3 Ovarian Cancer PIK3CA mutant Cell Proliferation 188[4]

U87MG Glioblastoma PTEN null Cell Proliferation 179[4]

Various

PIK3CA

mutant/PTEN

null

-
p-AKT (S473)

Inhibition
3.8 - 20[4]

Various

PIK3CA

mutant/PTEN

null

-
p-AKT (T308)

Inhibition
7.5 - 47[4]

- - -

mTORC1 Activity

(PI3K-

independent)

32[4]

The inhibition of the PI3K/mTOR pathway by PF-04691502 leads to a G1 phase cell cycle

arrest.[2] This is associated with an upregulation of the cyclin-dependent kinase inhibitor

p27Kip1 and a decrease in the phosphorylation of the retinoblastoma (Rb) protein.[2]
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Pharmacokinetics and In Vivo Antitumor Activity
Preclinical Studies
In preclinical xenograft models using U87MG (glioblastoma), SKOV3 (ovarian cancer), and

gefitinib- and erlotinib-resistant non-small cell lung carcinoma cells, PF-04691502

demonstrated significant antitumor activity.[2] In nude mice with U87MG tumors, oral

administration of PF-04691502 at doses of 0.5, 1, 5, and 10 mg/kg once daily resulted in dose-

dependent tumor growth inhibition.[4] The maximum tolerated dose (MTD) was determined to

be 10 mg/kg.[4]

Clinical Studies
A Phase I clinical trial in patients with advanced solid tumors established a maximum tolerated

dose (MTD) of 8 mg once daily.[3] Common treatment-related adverse events included fatigue,

decreased appetite, nausea, hyperglycemia, rash, and vomiting.[3] At all dose levels, the

average steady-state plasma concentrations of PF-04691502 were at or above the target

concentration of 16.2 ng/mL, which was predicted to achieve at least 75% tumor growth

inhibition in preclinical models.[3] The study also confirmed partial blockade of the PI3K

signaling pathway in paired tumor biopsies, as evidenced by reduced phosphorylation of Akt,

FKHR/FKHRL1, and STAT3.[3]

Experimental Protocols
Disclaimer: The following protocols are generalized from published literature. Researchers

should optimize these protocols for their specific experimental conditions.

Western Blot Analysis for Pathway Modulation
Objective: To determine the effect of PF-04691502 on the phosphorylation of PI3K/mTOR

pathway proteins.

Methodology:

Cell Culture and Treatment: Seed cancer cells (e.g., U87MG, SKOV3, BT20) in 6-well plates

and grow to 70-80% confluency. Treat cells with varying concentrations of PF-04691502

(e.g., 10 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 3 hours).[5]
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with

protease and phosphatase inhibitors.[5]

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.[5]

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a

polyacrylamide gel and transfer to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at

room temperature. Incubate with primary antibodies against total and phosphorylated forms

of AKT, S6K, 4EBP1, and other relevant pathway proteins overnight at 4°C. Follow with

incubation with an appropriate HRP-conjugated secondary antibody.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection

system.

Cell Proliferation Assay (MTS/CCK-8)
Objective: To measure the effect of PF-04691502 on cancer cell viability and proliferation.

Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well

and allow them to adhere overnight.[6][7]

Compound Treatment: Treat cells with a serial dilution of PF-04691502 for 72 hours.[6]

Viability Assessment: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours at

37°C.[1][6]

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using

a microplate reader.[1][7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC₅₀ value by non-linear regression analysis.
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In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of PF-04691502 in a mouse model.

Methodology:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ U87MG

cells) into the flank of immunodeficient mice.[8]

Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable

size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Drug Administration: Administer PF-04691502 orally via gavage at the desired doses (e.g.,

0.5, 1, 5, 10 mg/kg) once daily.[4] The vehicle control group should receive the formulation

vehicle (e.g., 0.5% methylcellulose).[9]

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for

weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Calculate tumor growth inhibition.

Synthesis
A detailed, step-by-step synthesis protocol for PF-04691502 is not publicly available in the

reviewed literature. The discovery of this compound was the result of lead optimization through

structure-based drug design and physical properties-based optimization.[6] The general class

of compounds, pyrido[2,3-d]pyrimidin-7(8H)-ones, can be synthesized through various routes,

often involving the construction of the pyrimidine or pyridine ring system from appropriately

substituted precursors.[10]
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Caption: PI3K/mTOR signaling pathway and points of inhibition by PF-04691502.
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Caption: General experimental workflow for the preclinical evaluation of PF-04691502.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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